molecular formula C23H22N2O4S B6561513 2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946320-12-3

2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6561513
CAS RN: 946320-12-3
M. Wt: 422.5 g/mol
InChI Key: RLLBHKFPJFDZPO-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the polarity of the molecule, while the thiophene ring would contribute to its aromaticity .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The presence of the benzamide moiety could potentially increase the compound’s solubility in polar solvents.

Scientific Research Applications

Anti-Inflammatory Agent

Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, this compound could potentially be used as an anti-inflammatory agent.

Antioxidant Activity

Benzamide derivatives, including those synthesized from 2,3-dimethoxybenzoic acid, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The compound could also have antibacterial properties. Benzamide derivatives have been tested for their in vitro growth inhibitory activity against different bacteria .

Anti-Cancer Agent

Thiophene derivatives have been reported to possess anti-cancer properties . This compound could potentially be used in cancer treatment.

Anti-Psychotic Agent

Thiophene derivatives have been reported to possess anti-psychotic properties . This compound could potentially be used in the treatment of psychiatric disorders.

Anti-Arrhythmic Agent

Thiophene derivatives have been reported to possess anti-arrhythmic properties . This compound could potentially be used in the treatment of arrhythmias.

Anti-Anxiety Agent

Thiophene derivatives have been reported to possess anti-anxiety properties . This compound could potentially be used in the treatment of anxiety disorders.

Anti-Fungal Agent

Thiophene derivatives have been reported to possess anti-fungal properties . This compound could potentially be used in the treatment of fungal infections.

properties

IUPAC Name

2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-8-3-7-17(21(19)29-2)22(26)24-16-11-10-15-6-4-12-25(18(15)14-16)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLBHKFPJFDZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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